

Unveiling the Photophysical Profile of Ir(MDQ)2(acac): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ir(MDQ)2(acac)

Cat. No.: B6593347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetone)iridium(III), commonly known as **Ir(MDQ)2(acac)**. This iridium(III) complex is a cornerstone in the development of high-efficiency organic light-emitting diodes (OLEDs), primarily utilized as a phosphorescent red dopant.[\[1\]](#)[\[2\]](#) Its robust molecular structure and exceptional photophysical characteristics contribute to the fabrication of OLED devices with superior brightness, efficiency, and longevity.[\[1\]](#)[\[3\]](#)

Core Photophysical and Electronic Properties

Ir(MDQ)2(acac) is recognized for its potent orange-red emission, making it a critical component in the emissive layer of OLEDs for achieving a wide color gamut and high color purity.[\[1\]](#)[\[3\]](#) The compound's chemical stability and high phosphorescent efficiency are key to developing reliable and low-power consumption displays.[\[1\]](#)

Below is a summary of the key quantitative data reported for **Ir(MDQ)2(acac)**:

Property	Value	Solvent/Condition	Reference(s)
Full Chemical Name	Bis(2-methyldibenzo[f,h]quinoxaline)iridium(acetylacetone)iridium(III)	-	[1][3]
CAS Number	536755-34-7	-	[1][3]
Molecular Formula	C ₃₉ H ₂₉ IrN ₄ O ₂	-	[1]
Molecular Weight	777.89 g/mol	-	[3]
Appearance	Red powder/crystals	Solid-state	[1][3]
Absorption Maximum (λ _{max})	~370 nm	Dichloromethane (DCM)	[3]
Emission Maximum (λ _{em})	600 - 614 nm	Tetrahydrofuran (THF) / Thin Film	[2][3]
HOMO Energy Level	5.4 eV	-	[1][3]
LUMO Energy Level	2.8 eV	-	[1][3]
Excited State Lifetime (τ)	989 ns	PhOLED device	[4]
Photoluminescence Quantum Yield (PLQY)	High (specific values not consistently reported in initial searches)	-	[1]

Experimental Protocols

The characterization of the photophysical properties of **Ir(MDQ)₂(acac)** involves several key experimental techniques. The following sections detail the generalized methodologies for these measurements.

Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by **Ir(MDQ)2(acac)**, corresponding to electronic transitions from the ground state to excited states.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Ir(MDQ)2(acac)** in a suitable spectroscopic-grade solvent, such as dichloromethane (DCM), to an absorbance value below 1 at the peak maximum to ensure linearity.
- Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
- Measurement:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.
 - Measure the absorption spectrum of the **Ir(MDQ)2(acac)** solution over a relevant wavelength range (e.g., 250-800 nm).
 - The resulting spectrum will show absorption bands, with the peak maxima (λ_{max}) indicating the energies of the electronic transitions.

Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum of **Ir(MDQ)2(acac)** upon photoexcitation.

Methodology:

- Sample Preparation: Use the same dilute solution prepared for absorption spectroscopy to minimize reabsorption effects.
- Instrumentation: Employ a spectrofluorometer.
- Measurement:
 - Set the excitation wavelength to one of the absorption maxima determined from the absorption spectrum (e.g., 370 nm).

- Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 400-800 nm) to collect the emitted light.
- A long-pass filter should be placed between the sample and the emission monochromator to block any scattered excitation light.^[5] The cutoff wavelength of this filter should be at least 20 nm higher than the excitation wavelength.^[5]
- The resulting spectrum will show the emission profile, with the peak maximum (λ_{em}) representing the most probable energy for radiative decay.

Photoluminescence Quantum Yield (PLQY) Measurement

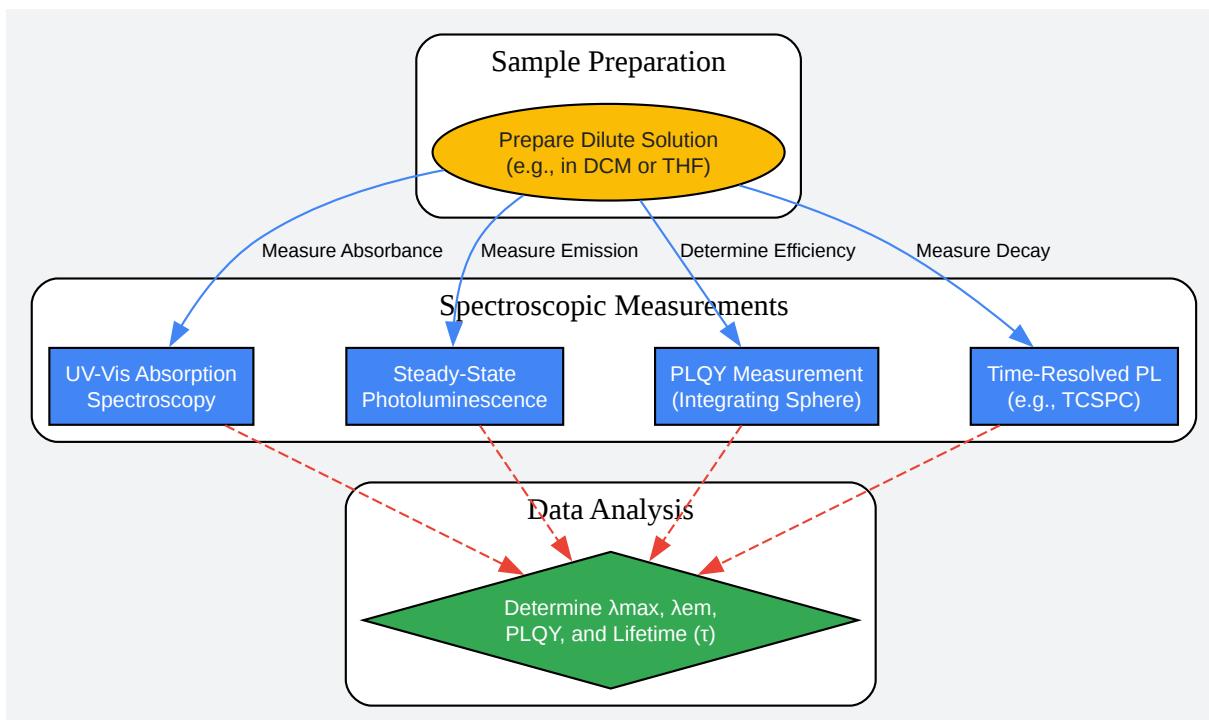
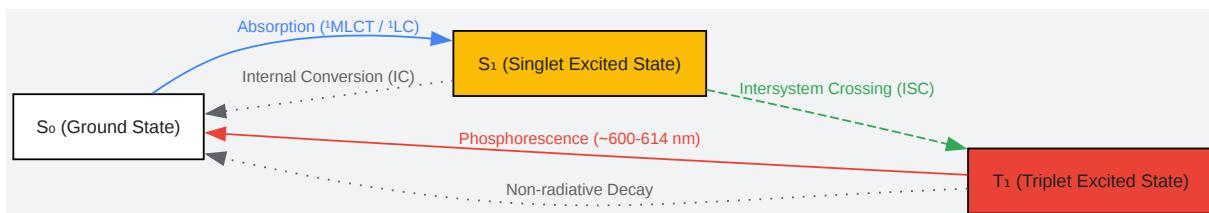
Objective: To determine the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Absolute Method using an Integrating Sphere):^[6]

- Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.^{[6][7]} The integrating sphere collects all scattered and emitted light from the sample.^[6]
- Blank Measurement:
 - Place a cuvette containing only the solvent (the "blank") inside the integrating sphere.
 - Measure the spectrum of the excitation light scattered by the blank. This quantifies the total number of excitation photons.^[6]
- Sample Measurement:
 - Place the cuvette with the **Ir(MDQ)2(acac)** solution in the integrating sphere.
 - Measure the spectrum, which will contain both the scattered excitation light (reduced due to absorption) and the photoluminescence emission from the sample.^[6]
- Calculation:

- The number of photons absorbed is determined by subtracting the integral of the scattered excitation light in the sample measurement from that of the blank.[6]
- The number of emitted photons is determined by integrating the area of the sample's emission peak.[6]
- The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[6]

Excited-State Lifetime Measurement



Objective: To measure the decay kinetics of the excited state, which is characteristic of phosphorescence in iridium complexes.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

- Instrumentation: A time-resolved photoluminescence spectrometer is used, which includes a pulsed light source (e.g., a laser diode or LED) with a short pulse width, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and TCSPC electronics.[8][9][10]
- Excitation: The sample is excited with short pulses of light at a wavelength absorbed by the complex.
- Detection: The arrival times of the emitted photons are measured relative to the excitation pulses.[8]
- Data Analysis: A histogram of the photon arrival times is constructed, which represents the decay of the photoluminescence intensity over time.[8] This decay curve is then fitted to an exponential function (or multiple exponentials if the decay is complex) to extract the excited-state lifetime (τ).[4]

Visualizations

Photophysical Processes of $\text{Ir}(\text{MDQ})_2(\text{acac})$

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. noctiluca.eu [noctiluca.eu]

- 2. Buy Ir(MDQ)2(acac) | 536755-34-7 [smolecule.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]
- 8. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]
- 9. Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation [mdpi.com]
- 10. Time-Resolved Photoluminescence Spectroscopy of Semiconductor Nanocrystals and Other Fluorophores [jove.com]
- To cite this document: BenchChem. [Unveiling the Photophysical Profile of Ir(MDQ)2(acac): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6593347#photophysical-properties-of-ir-mdq-2-acac\]](https://www.benchchem.com/product/b6593347#photophysical-properties-of-ir-mdq-2-acac)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com